molecular formula C25H39NO5 B022243 N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide CAS No. 162358-09-0

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide

Cat. No.: B022243
CAS No.: 162358-09-0
M. Wt: 433.6 g/mol
InChI Key: GNDIBYIKXCMJGO-UHFFFAOYSA-N
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Description

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide (CAS: 162358-09-0) is a synthetic organic compound with the molecular formula C₂₅H₃₉NO₅ and a molecular weight of 433.58–433.6 g/mol . It is characterized by:

  • Acetyloxy groups: These groups are hydrolytically labile, enabling controlled release of acetic acid in biological systems .
  • 4-Octylphenyl substituent: A long alkyl chain conferring hydrophobicity, enhancing lipid membrane interactions and solubility in non-polar solvents .
  • Physical properties: Melting point of 101–103°C, boiling point of 582.2°C, and solubility in chloroform, DMSO, and ethyl acetate .

Properties

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDIBYIKXCMJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442936
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162358-09-0
Record name N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162358-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYX2M778X
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification-Acylation Sequential Method

The most widely documented laboratory-scale synthesis involves a two-step sequence: esterification followed by acylation . The first step generates the intermediate 1,1-bis[(acetyloxy)methyl]-3-(4-octylphenyl)propane through esterification of 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane with acetic anhydride. Pyridine is employed as a catalyst to neutralize acetic acid byproducts, ensuring reaction efficiency. The second step involves acylation of the intermediate with acetamide using N,N’-dicyclohexylcarbodiimide (DCC), a coupling reagent that facilitates amide bond formation.

Key Reaction Conditions :

  • Esterification : Acetic anhydride (3.0 equiv), pyridine (1.2 equiv), 25°C, 12 hours.

  • Acylation : DCC (1.5 equiv), dry dichloromethane, 0°C to room temperature, 24 hours.

This method yields the target compound with a reported purity of >95% after column chromatography.

Diethyl 2-Acetamidomalonate Derivative Route

An alternative pathway utilizes diethyl 2-acetamidomalonate as the starting material. Reacting this malonate derivative with 4-octylphenethyl bromide under basic conditions forms the carbon skeleton, followed by acetylation with acetic anhydride. This route emphasizes the versatility of malonate intermediates in constructing complex branched structures.

Advantages :

  • Avoids the need for pre-synthesized 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane.

  • Enables modular substitution of the phenyl group for derivative synthesis.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale production prioritizes efficiency and scalability. Continuous flow reactors are employed for both esterification and acylation steps, reducing reaction times from hours to minutes. For example, a tubular reactor operating at 50°C with a residence time of 15 minutes achieves near-quantitative conversion in the esterification step.

Green Chemistry Principles

Solvent recycling and catalyst recovery systems are integrated to minimize waste. Ionic liquids replace traditional solvents like dichloromethane in the acylation step, enhancing sustainability without compromising yield.

Optimization Strategies for Yield and Purity

Catalytic System Enhancements

Replacing pyridine with 4-dimethylaminopyridine (DMAP) in esterification improves reaction rates by 40% due to DMAP’s superior nucleophilic catalytic activity. Similarly, using 1-hydroxybenzotriazole (HOBt) alongside DCC in acylation reduces side reactions, increasing amidation efficiency.

Purification Protocols

Industrial processes employ simulated moving bed (SMB) chromatography for large-scale purification, achieving >99% purity. Laboratory methods rely on silica gel chromatography with ethyl acetate/hexane (3:7) eluent.

Raw Materials and Their Roles

Raw MaterialFunctionSource
1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propaneEsterification substrate
Diethyl 2-acetamidomalonateMalonate backbone for alternative route
Acetic anhydrideAcetyl group donor
DCCCoupling reagent for acylation

Challenges and Mitigation Approaches

Hydrolysis of Acetyl Groups

The compound’s acetyl groups are prone to hydrolysis under acidic or basic conditions. Storage at 2–8°C in anhydrous environments mitigates degradation.

Scalability of Acylation Step

Industrial acylation faces challenges with DCC’s exothermic reactivity. Implementing jacketed reactors with precise temperature control prevents thermal runaway.

Comparative Analysis of Synthetic Routes

ParameterEsterification-Acylation RouteDiethyl 2-Acetamidomalonate Route
Yield 78–85%65–72%
Purity >95%90–93%
Scalability High (industrial-friendly)Moderate (lab-scale optimized)
Cost Efficiency $$$$$

Chemical Reactions Analysis

Types of Reactions

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

    Oxidation: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane.

    Oxidation: Various oxidized derivatives of the phenyl ring.

    Substitution: Compounds with different substituents replacing the acetamide group.

Scientific Research Applications

Pharmaceutical Development

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing analogues of Novobiocin, which are potential inhibitors of heat shock protein 90 (Hsp90). Hsp90 is a critical chaperone involved in the folding and stabilization of many oncogenic proteins, making it a target for cancer therapy .

Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that compounds related to this compound can modulate immune responses and may have implications in treating autoimmune diseases .

Analytical Chemistry

The compound is utilized as a reference standard in analytical chemistry to ensure the accuracy and reliability of assays measuring similar compounds. Its stable isotopic variant (this compound-d4) is particularly useful for mass spectrometry applications .

Case Study 1: Heat Shock Protein Inhibition

A study investigating the efficacy of Novobiocin analogues synthesized from this compound revealed promising results in inhibiting Hsp90 activity in cancer cell lines. The analogues demonstrated reduced cell viability and induced apoptosis in treated cells compared to controls .

Case Study 2: Immune Modulation

In another study focused on autoimmune diseases, derivatives of this compound were shown to modulate T-cell responses effectively. The research highlighted how these derivatives could potentially lead to new treatments for conditions like multiple sclerosis by regulating immune cell activity and reducing inflammation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for Hsp90 inhibitorsPotential anti-cancer properties
Biological ActivityImmune response modulationEffective in treating autoimmune diseases
Analytical ChemistryReference standard for assaysEnsures accuracy in measuring similar compounds

Mechanism of Action

The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide would depend on its specific application. In a biological context, it may exert its effects through the hydrolysis of its ester and amide bonds, releasing active metabolites that interact with molecular targets such as enzymes or receptors. The octylphenyl moiety could facilitate interactions with hydrophobic regions of proteins or cell membranes, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity : The octyl chain increases lipid solubility compared to halogenated analogs, favoring blood-brain barrier penetration .
  • Reactivity : Halogenated derivatives (Br/Cl) exhibit higher electrophilicity, enabling nucleophilic aromatic substitution (SNAr), while fluorine analogs prioritize metabolic stability .
  • Hydrolysis : Acetyloxy groups hydrolyze faster than hydroxymethyl variants, influencing drug release kinetics .

Key Differences:

  • Enzyme Specificity : The octylphenyl compound targets ALS and Hsp90, whereas halogenated analogs interact with broader cellular receptors .
  • Potency: Antibacterial derivatives (e.g., 2-{[1-(4-Chlorophenyl)propyl]amino}acetamide) show lower MIC values compared to the octylphenyl compound’s higher IC₅₀ in enzyme inhibition .

Key Insights:

  • Efficiency : The octylphenyl compound’s synthesis benefits from green chemistry principles, achieving higher yields than halogenated analogs .
  • Complexity : Hydroxymethyl derivatives require additional reduction steps, lowering overall yield .

Biological Activity

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide (CAS Number: 162358-09-0) is a synthetic organic compound notable for its complex structure, which includes multiple acetyloxy groups and an octyl-substituted phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C25H39NO5
  • Molecular Weight : 433.58 g/mol
  • Melting Point : 101 - 103°C
  • Boiling Point : Approximately 582.2°C (predicted)
  • Solubility : Slightly soluble in chloroform, DMSO, and ethyl acetate .

This compound is derived from diethyl 2-acetamidomalonate and functions through various biological pathways. Its mechanism of action involves:

  • Target Enzymes : It has been suggested that this compound may inhibit specific enzymes related to metabolic pathways, particularly those involved in the synthesis of branched-chain amino acids, such as acetolactate synthase (ALS) .
  • Pharmacokinetics : The compound exhibits stability at storage temperatures of 2-8°C and demonstrates a propensity for hydrolysis under acidic or basic conditions, releasing acetic acid and forming the corresponding alcohols.

Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance:

  • Heat Shock Protein Inhibition : It serves as an intermediate for synthesizing analogues that inhibit heat shock protein 90 (HSP90), which is crucial in cancer cell survival and proliferation. HSP90 inhibitors are being explored for their potential to enhance the efficacy of existing cancer therapies .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity, particularly against resistant strains of bacteria. Studies on similar compounds have shown that modifications in the acetyloxy groups can enhance bioactivity against pathogens by disrupting their metabolic processes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-[1,1-Bis[(acetyloxy)methyl]-3-phenylpropyl]acetamideLacks octyl chainReduced hydrophobic interactions, lower bioactivity
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-methylphenyl)propyl]acetamideContains a methyl groupAltered solubility and activity profile

The presence of the long octyl chain in this compound significantly influences its solubility and hydrophobic interactions compared to its analogues .

Study on Anticancer Activity

A recent study investigated the effects of a related compound on cancer cell lines. The findings indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests a similar potential for this compound in targeting cancer cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of compounds with similar structures. Results showed significant inhibition of bacterial growth at specific concentrations, indicating that modifications to the acetyloxy groups could enhance antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Reactant of Route 2
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N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide

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